Norflurazepam-13C (N-desalkylflurazepam) is the principal pharmacologically active metabolite of the benzodiazepine flurazepam, generated via cytochrome P450 (CYP)-mediated N-dealkylation in hepatic microsomal systems. This biotransformation involves oxidative cleavage of flurazepam’s N(1)-diethylaminoethyl side chain, yielding norflurazepam and an acetaldehyde moiety [6] [9]. The reaction is catalyzed predominantly by CYP3A4 and CYP2C19 isoenzymes, with kinetic studies indicating a Vmax of 4.2 nmol/min/mg protein and Km of 18 μM in human liver microsomes [6]. Unlike the parent drug (flurazepam), which exhibits transient plasma presence, norflurazepam accumulates significantly due to its extended half-life (71–289 hours), governing flurazepam’s prolonged pharmacological effects [6] [9].
Table 1: Metabolic Pathway of Flurazepam to Norflurazepam
Precursor | Metabolite | Biotransformation | Key Enzymes | Plasma Half-Life (h) |
---|---|---|---|---|
Flurazepam | Hydroxyethyl flurazepam | Oxidation (CYP) | CYP3A4/2C19 | 1.3 |
Hydroxyethyl flurazepam | Norflurazepam | N-dealkylation | CYP3A4/2C19 | 71–289 |
Norflurazepam | 3-Hydroxy-norflurazepam | Ring hydroxylation | CYP3A4 | 6–8 |
Phase I metabolism of norflurazepam-13C occurs primarily via hydroxylation at the C3 position of the benzodiazepine core, forming 3-hydroxy-norflurazepam—a reaction catalyzed by CYP3A4 [2] [6]. High-resolution mass spectrometry (HRMS) studies using human hepatocytes identify this metabolite as the dominant Phase I product, with trace quantities of 4'-hydroxy and 3,4'-dihydroxy derivatives observed under prolonged incubation [2]. The 3-hydroxy metabolite undergoes rapid glucuronidation (Phase II), facilitating renal excretion. Kinetic parameters reveal a hydroxylation rate of 0.15 nmol/min/10⁶ cells in hepatocyte models, with the 3-hydroxy/norflurazepam urinary ratio serving as a biomarker for norflurazepam ingestion [2].
Table 2: Phase I Metabolites of Norflurazepam-13C
Metabolite | Site of Modification | Enzyme | Relative Abundance (%) | Detection Method |
---|---|---|---|---|
3-Hydroxy-norflurazepam | C3 benzodiazepine ring | CYP3A4 | 85–90 | LC-HRMS |
4'-Hydroxy-norflurazepam | C4' phenyl ring | CYP2E1 | 5–8 | LC-HRMS |
3,4'-Dihydroxy-norflurazepam | C3 and C4' rings | CYP3A4/2E1 | <2 | LC-HRMS |
Structurally analogous benzodiazepines norflurazepam and norfludiazepam (N-desmethyldiazepam) exhibit divergent metabolic stability due to distinct halogen substitutions. Norflurazepam-13C, featuring a C2'-fluorine atom, demonstrates resistance to oxidative metabolism compared to norfludiazepam’s C7-chlorine/C2'-methyl groups [2] [6]. Hepatocyte incubations reveal:
The fluorine atom in norflurazepam-13C sterically hinders CYP access to the diazepine ring, reducing hydroxylation efficiency by 4.3-fold relative to norfludiazepam. This stability complicates forensic differentiation between norflurazepam ingestion and fludiazepam/cinolazepam metabolism, necessitating metabolite-specific biomarkers like the 3-hydroxy/norflurazepam ratio [2] [6].
Table 3: Metabolic Stability Parameters of Norflurazepam vs. Norfludiazepam
Parameter | Norflurazepam-13C | Norfludiazepam | Biological Implication |
---|---|---|---|
Structural feature | C2'-fluorine | C2'-methyl | Steric hindrance reduces CYP access |
Hepatocyte t₁/₂ (h) | >24 | 8 | Higher accumulation risk for norflurazepam |
Major metabolites | 3-Hydroxy derivative | Temazepam, oxazepam | Complex metabolite profiles for norfludiazepam |
CYP3A4 hydroxylation rate | 0.15 nmol/min/10⁶ cells | 0.65 nmol/min/10⁶ cells | 4.3-fold faster norfludiazepam metabolism |
The incorporation of 13C into norflurazepam enables precise tracking of metabolic fluxes in hepatic systems using 13C metabolic flux analysis (13C-MFA). This technique quantifies intracellular reaction rates by analyzing 13C-labeling patterns in metabolites via mass spectrometry and computational modeling [3] [5] [8]. Key applications include:
Table 4: 13C-MFA Software Tools for Norflurazepam-13C Flux Analysis
Software | Method | Application in Norflurazepam-13C | Accuracy |
---|---|---|---|
INCA | EMU decomposition | Quantifies NADPH flux to hydroxylation | ±5% |
SUMOFLUX | Flux ratio analysis | Discriminates oxidative vs. conjugative paths | ±8% |
FiatFlux | Stationary MFA | Maps carbon fate in hepatocyte incubations | ±10% |
Concluding RemarksNorflurazepam-13C serves as both a clinically relevant metabolite and a mechanistic probe for hepatic biotransformation studies. Its stability enables isotopic tracer applications that resolve metabolic flux constraints, while its unique fluorine substitution dictates distinct detoxification pathways versus structural analogs. Integration of 13C-MFA with HRMS provides a robust framework for elucidating benzodiazepine metabolism beyond traditional pharmacokinetic approaches.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4